N-[1-(3-methoxypropanoyl)piperidin-4-yl]-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[1-(3-methoxypropanoyl)piperidin-4-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-10-14(2)12-15(11-13)18(22)19-16-4-7-20(8-5-16)17(21)6-9-23-3/h10-12,16H,4-9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBZJXGAVRJJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C(=O)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-methoxypropanoyl)piperidin-4-yl]-3,5-dimethylbenzamide typically involves the following steps:
Formation of 3-Methoxypropanoyl Chloride: This intermediate can be synthesized from 3-methoxypropionic acid through chlorination.
Piperidine Derivative Preparation: Piperidine is reacted with the 3-methoxypropanoyl chloride to form the corresponding piperidine derivative.
Coupling with 3,5-Dimethylbenzamide: The piperidine derivative is then coupled with 3,5-dimethylbenzamide under suitable reaction conditions, such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[1-(3-methoxypropanoyl)piperidin-4-yl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at various positions on the molecule.
Scientific Research Applications
N-[1-(3-methoxypropanoyl)piperidin-4-yl]-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(3-methoxypropanoyl)piperidin-4-yl]-3,5-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[1-(3-methoxypropanoyl)piperidin-4-yl]-5-propan-2-ylpyridine-2-carboxamide
N-[1-(3-methoxypropanoyl)piperidin-4-yl]-4-methylbenzamide
N-[1-(3-methoxypropanoyl)piperidin-4-yl]-2,6-dimethylbenzamide
Uniqueness: N-[1-(3-methoxypropanoyl)piperidin-4-yl]-3,5-dimethylbenzamide is unique due to its specific structural features, such as the presence of the 3,5-dimethylbenzamide moiety, which can influence its reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
